![molecular formula C9H5Br2F2N3 B6362160 3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-43-3](/img/structure/B6362160.png)

3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

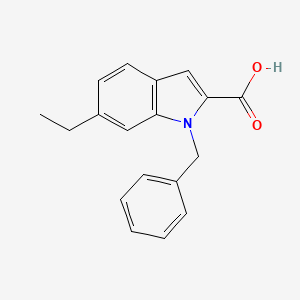

The synthesis of similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . This method involves the reaction of dibromo compounds with various arylboronic acids . For instance, 4,5-Dibromo-1H-1,2,3-triazole was synthesized by various routes and reacted with different reagents to give isolable products .Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole” can be represented by the InChI code:1S/C7H4Br2F2S/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 . The molecular weight of the compound is 352.96 g/mol . Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, dibromo compounds can undergo bromine → lithium exchange reactions . Protodeboronation of pinacol boronic esters, a process not well developed, has been reported .Physical And Chemical Properties Analysis

The compound “this compound” is a solid . Its molecular weight is 352.96 g/mol .Applications De Recherche Scientifique

1. Reactions with NH-azoles

The compound 3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole shows diverse reactivity when combined with various NH-azoles. Studies demonstrate the formation of 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles under certain conditions, indicating its potential as a versatile intermediate in organic synthesis (Khaliullin, Klen, Makarova, & Pestrikova, 2014).

2. Synthesis and Characterization

The synthesis of dibromo-triazoles, including the subject compound, is achievable through bromination of 1H-1,2,4-triazole using various brominating agents. These compounds are essential in medicinal chemistry and materials science due to their biological activity and structural versatility. The characterization of these compounds involves various techniques such as NMR, IR, LC-MS, XRD, and elemental analysis, highlighting their complex structure and potential for further modification (Yu, Niu, Wang, Li, & Pang, 2014).

3. Application in Medicinal Chemistry

Dibromo-triazoles, including this compound, are significant in medicinal chemistry due to their high biological activity. Their derivatives are synthesized and screened for antimicrobial activities, demonstrating the compound's potential as a base for developing new pharmaceuticals (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

4. Bromine → Lithium Exchange Reactions

The compound participates in bromine → lithium exchange reactions, a critical process in organic synthesis. This reaction pathway facilitates the production of various substituted derivatives, showcasing the compound's utility in synthetic organic chemistry (Iddon & Nicholas, 1996).

Propriétés

IUPAC Name |

3,5-dibromo-1-[(2,5-difluorophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-3-6(12)1-2-7(5)13/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKOTPCOOTVYFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN2C(=NC(=N2)Br)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)

![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)

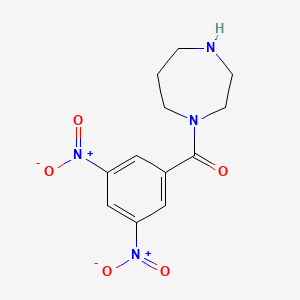

![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362107.png)

![2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6362115.png)

![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362119.png)

![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362120.png)

![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)

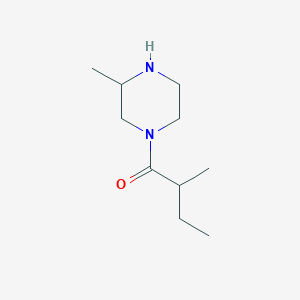

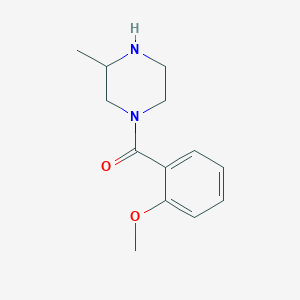

![3-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362162.png)